molecular formula C15H10ClF3N2 B2839393 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole CAS No. 156146-84-8

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole

Cat. No.: B2839393
CAS No.: 156146-84-8
M. Wt: 310.7
InChI Key: UDKQMOCCHHQQJN-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole is a specialized chemical compound incorporating a trifluoromethylpyridine (TFMP) moiety, a structure of significant interest in modern agrochemical and pharmaceutical research . The TFMP group is a key pharmacophore known to enhance the biological activity, metabolic stability, and cell membrane permeability of molecules, largely due to the distinct electronegativity and lipophilicity imparted by the fluorine atoms . This makes derivatives containing this scaffold valuable for developing novel active ingredients. While the specific biological profile of this indole derivative is under investigation, compounds based on the TFMP structure have been successfully commercialized in a range of applications. In agrochemicals, TFMP derivatives are found in numerous herbicides, insecticides, and fungicides . Similarly, in the pharmaceutical industry, the TFMP moiety is a key component in several approved drugs and agents currently in clinical trials, including antivirals and antitumor therapies . The compound can be synthesized via established routes common for TFMP intermediates, such as direct fluorination of trichloromethyl-pyridine or the assembly of the pyridine ring from a trifluoromethyl-containing building block . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2/c1-9-6-10-4-2-3-5-13(10)21(9)14-12(16)7-11(8-20-14)15(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKQMOCCHHQQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole involves several steps. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinylamine with 2-methylindole under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid. The mixture is refluxed to facilitate the formation of the desired indole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates substitution at the 3-chloro position. Key reactions include:

Reaction with Amines
Under basic conditions (e.g., K₂CO₃/DMF), the chloro group undergoes displacement by primary or secondary amines to form substituted pyridines. For example:

C15H10ClF3N2+RNH2C15H10F3N3R+HCl\text{C}_{15}\text{H}_{10}\text{ClF}_3\text{N}_2+\text{RNH}_2\rightarrow \text{C}_{15}\text{H}_{10}\text{F}_3\text{N}_3\text{R}+\text{HCl}

Yields depend on the steric and electronic nature of the amine nucleophile .

Reaction with Thiols
Thiols (e.g., NaSH) replace the chloro group via SNAr mechanisms, forming pyridyl sulfides. This reaction proceeds efficiently at 80–100°C in polar aprotic solvents .

Oxidation Reactions

The indole moiety and methyl group are susceptible to oxidation:

Indole Ring Oxidation
Strong oxidants (e.g., KMnO₄) oxidize the indole’s pyrrole ring to form oxindole derivatives. Controlled conditions yield hydroxylated intermediates.

Methyl Group Oxidation
The 2-methyl substituent on the indole is oxidized to a carboxylic acid using CrO₃ or RuO₄, producing:

C15H10ClF3N2CrO3C15H8ClF3N2O2\text{C}_{15}\text{H}_{10}\text{ClF}_3\text{N}_2\xrightarrow{\text{CrO}_3}\text{C}_{15}\text{H}_8\text{ClF}_3\text{N}_2\text{O}_2

This reaction is critical for generating bioactive metabolites .

Cross-Coupling Reactions

The chloro and trifluoromethyl groups enable transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling
Palladium catalysts (e.g., Pd(PPh₃)₄) mediate coupling with aryl boronic acids, replacing the chloro group with aryl rings. For example:

C15H10ClF3N2+ArB OH 2C15H10F3N2Ar+B OH 3\text{C}_{15}\text{H}_{10}\text{ClF}_3\text{N}_2+\text{ArB OH }_2\rightarrow \text{C}_{15}\text{H}_{10}\text{F}_3\text{N}_2\text{Ar}+\text{B OH }_3

This method is widely used to diversify the pyridine scaffold.

Buchwald-Hartwig Amination
The indole’s NH group participates in C–N bond formation with aryl halides, yielding N-arylindoles under Pd catalysis .

Reduction Reactions

Selective reductions modify the indole and pyridine systems:

Indole Ring Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) saturates the indole’s pyrrole ring, forming a tetrahydroindole derivative:

C15H10ClF3N2H2C15H14ClF3N2\text{C}_{15}\text{H}_{10}\text{ClF}_3\text{N}_2\xrightarrow{\text{H}_2}\text{C}_{15}\text{H}_{14}\text{ClF}_3\text{N}_2

This reaction alters the compound’s planarity and bioactivity .

Trifluoromethyl Group Stability
The CF₃ group resists reduction under standard conditions, preserving its electron-withdrawing effects .

Cycloaddition and Functionalization

The indole’s conjugated system participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts. Additionally, the methyl group undergoes Friedel-Crafts alkylation with activated alkyl halides.

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity. Its molecular weight is approximately 310.70 g/mol, and it exhibits distinct structural characteristics that contribute to its functionality in various applications.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds containing the trifluoromethyl group have been studied for their potential anticancer properties. Research indicates that derivatives of indole, including 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole, may inhibit tumor growth by interfering with cellular signaling pathways.
    • A study highlighted that certain indole derivatives demonstrate significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
  • Antiviral Properties :
    • The compound's structural similarity to known antiviral agents positions it as a candidate for further investigation in antiviral drug development. Indole-based compounds have shown promise against viral infections by disrupting viral replication processes .
  • Neuroprotective Effects :
    • Preliminary studies suggest that similar compounds may exert neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of neurotransmitter systems by indole derivatives is an area of ongoing research .

Agrochemical Applications

  • Pesticide Development :
    • The trifluoromethyl group enhances the biological activity of agrochemicals. Research indicates that compounds like 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole can be effective as insecticides or fungicides due to their ability to disrupt pest physiology .
    • A comparative analysis shows that trifluoromethyl-containing pesticides exhibit improved efficacy over traditional counterparts, leading to more effective pest management strategies.
  • Herbicide Formulation :
    • The structural attributes of this compound make it suitable for incorporation into herbicide formulations. Studies have demonstrated that such compounds can selectively inhibit weed growth while minimizing impact on crop species .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Indole derivatives showed significant cytotoxicity against cancer cell lines.
Antiviral Properties Similar compounds demonstrated inhibition of viral replication processes.
Neuroprotective Effects Indole derivatives may protect against neurodegeneration through neurotransmitter modulation.
Pesticide Development Enhanced efficacy in disrupting pest physiology compared to traditional pesticides.
Herbicide Formulation Selective inhibition of weeds with minimal crop impact observed in trials.

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name & CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features Potential Applications
Target compound C₁₅H₉ClF₃N₂ 296.67 2-methylindole, pyridinyl-Cl/CF₃ Agrochemical intermediates
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-acetic acid hydrazide (339099-27-3) C₁₇H₁₂ClF₃N₄O 404.76 Hydrazide group at indole-3-position Pharmaceutical synthesis
3-Bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole (344277-84-5) C₁₅H₈Br₂ClF₃N₂ 468.49 Bromine substitutions at indole-2,3-positions Reactive intermediate
Dimeric vinyl-linked analogue (338393-40-1) C₃₀H₁₆Cl₂F₆N₄ 617.37 Two indole-pyridinyl units connected by vinyl Enhanced bioactivity
Glycol ether ester derivative (152626-08-9) C₂₄H₂₀ClF₃N₃O₄S 562.94 Methoxyethyl ester linkage Pesticide formulations

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (predicted) is higher than the hydrazide derivative (C₁₇H₁₂ClF₃N₄O) due to the absence of polar hydrazide groups, favoring membrane permeability .
  • Reactivity : Brominated derivatives (e.g., 344277-84-5) exhibit increased electrophilicity, enabling nucleophilic substitution reactions, unlike the parent compound .
  • Thermal Stability : The dimeric analogue (338393-40-1) has a higher molar mass and likely superior thermal stability, critical for high-temperature agrochemical processing .

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, alongside relevant research findings and case studies.

  • Chemical Formula : C₁₂H₈ClF₃N
  • Molecular Weight : 279.69 g/mol
  • CAS Number : 251310-42-6

1. Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, the compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.

CompoundIC50 (µM)Reference
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole5.40 (COX-1), 0.01 (COX-2)
Celecoxib (standard)54.65 (COX-1), 0.02 (COX-2)

The selectivity index for COX-2 inhibition was notably high, indicating a promising therapeutic profile for inflammatory diseases.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In vitro studies revealed potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

3. Anticancer Properties

The anticancer potential of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole has also been investigated. Studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)10.5
A549 (lung cancer)15.8

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a subject of interest for further development as an anticancer drug.

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of the compound in a mouse model of inflammation. Mice treated with the compound showed a significant reduction in paw swelling compared to control groups, demonstrating its potential for therapeutic use in inflammatory conditions.

Case Study 2: Combination Therapy

Another study explored the effects of combining this indole derivative with existing chemotherapeutics. The combination resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting that it could be utilized to overcome drug resistance in cancer therapy.

Q & A

Q. How can researchers address low reproducibility in fluorescence-based assays?

  • Methodological Answer :
  • Quenching Controls : Include NaN₃ to assess singlet oxygen interference.
  • Solvent Purity : Use HPLC-grade DMSO to avoid autofluorescence contaminants .

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